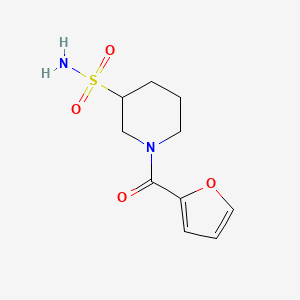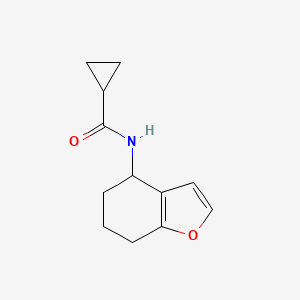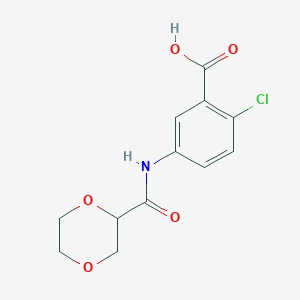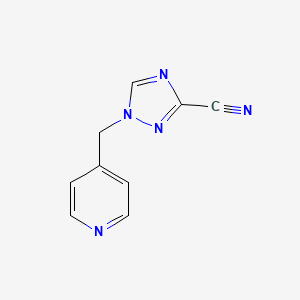
2-(5-Chloropyridin-2-yl)sulfanyl-1-(3,4-dihydroxyphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Chloropyridin-2-yl)sulfanyl-1-(3,4-dihydroxyphenyl)ethanone is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as CPET and is a derivative of curcumin, a natural compound found in turmeric. CPET has been studied extensively for its potential use in the treatment of various diseases.
作用机制
The mechanism of action of CPET involves its ability to modulate various signaling pathways in cells. CPET has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. CPET also activates the Nrf2-Keap1 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
CPET has been shown to have various biochemical and physiological effects. CPET has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. CPET has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.
实验室实验的优点和局限性
CPET has several advantages for lab experiments. CPET is readily available and can be synthesized easily. CPET is also stable and can be stored for long periods without degradation. However, CPET has some limitations for lab experiments. CPET is insoluble in water, which can make it difficult to work with in aqueous solutions. CPET can also be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of CPET. CPET could be further studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. CPET could also be studied for its potential use in the development of new drugs for the treatment of these diseases. Additionally, the mechanism of action of CPET could be further elucidated to better understand its effects on cells and signaling pathways.
合成方法
The synthesis of CPET involves the reaction of 5-chloro-2-mercaptopyridine with 3,4-dihydroxyacetophenone in the presence of a base. The reaction takes place in a solvent such as ethanol or methanol at a specific temperature and pressure. The yield of CPET obtained from the reaction is dependent on the reaction conditions used.
科学研究应用
CPET has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. CPET has been shown to have anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for the treatment of chronic diseases. CPET has also been studied for its potential use in the development of new drugs for the treatment of cancer.
属性
IUPAC Name |
2-(5-chloropyridin-2-yl)sulfanyl-1-(3,4-dihydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3S/c14-9-2-4-13(15-6-9)19-7-12(18)8-1-3-10(16)11(17)5-8/h1-6,16-17H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVOXLVKAGVWKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CSC2=NC=C(C=C2)Cl)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloropyridin-2-yl)sulfanyl-1-(3,4-dihydroxyphenyl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B7574668.png)





![N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B7574698.png)
![N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B7574701.png)


![N-[1-(2,4-dichlorophenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7574743.png)
![Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate](/img/structure/B7574750.png)
